molecular formula C22H23FN2O5S2 B12498729 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide

Cat. No.: B12498729
M. Wt: 478.6 g/mol
InChI Key: HPMXWEPDIWACSW-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that features a combination of furan, sulfanyl, and sulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-ylmethyl sulfide with ethylamine to form the intermediate N-(furan-2-ylmethyl)ethylamine. This intermediate is then reacted with 4-methoxyphenyl-4-fluorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and sulfanyl groups may also contribute to the compound’s overall biological activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)ethylamine: An intermediate in the synthesis of the target compound.

    4-methoxyphenyl-4-fluorobenzenesulfonyl chloride: Another intermediate used in the synthesis.

    Sulfonamides: A class of compounds with similar sulfonamido groups.

Uniqueness

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23FN2O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C22H23FN2O5S2/c1-29-19-8-6-18(7-9-19)25(32(27,28)21-10-4-17(23)5-11-21)15-22(26)24-12-14-31-16-20-3-2-13-30-20/h2-11,13H,12,14-16H2,1H3,(H,24,26)

InChI Key

HPMXWEPDIWACSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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